molecular formula C17H16N4O B14865879 1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide

1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14865879
M. Wt: 292.33 g/mol
InChI Key: UFENZVMIJDYPFX-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl and phenyl groups, and a carbohydrazide moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate hydrazones with α-bromo ketones. The reaction conditions often include the use of solvents like ethanol and catalysts such as iodine or visible light to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups, along with the carbohydrazide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-benzyl-5-phenylpyrazole-3-carbohydrazide

InChI

InChI=1S/C17H16N4O/c18-19-17(22)16-11-15(14-9-5-2-6-10-14)20-21(16)12-13-7-3-1-4-8-13/h1-11H,12,18H2,(H,19,22)

InChI Key

UFENZVMIJDYPFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)NN

Origin of Product

United States

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